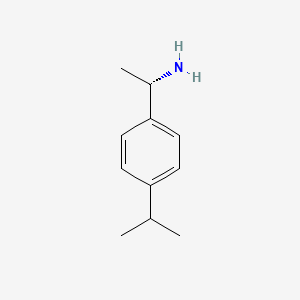

(S)-1-(4-Isopropylphenyl)ethanamine

Description

Properties

IUPAC Name |

(1S)-1-(4-propan-2-ylphenyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-8(2)10-4-6-11(7-5-10)9(3)12/h4-9H,12H2,1-3H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHAQMLODFYUKOM-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)C(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70987814 | |

| Record name | 1-[4-(Propan-2-yl)phenyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70987814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68285-22-3 | |

| Record name | 1-[4-(Propan-2-yl)phenyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70987814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-Bromophenazine is a compound that belongs to the phenazine family, which is known for its diverse biological activities. This article reviews the biological activity of 1-bromophenazine, focusing on its antibacterial properties, particularly against Staphylococcus aureus, and its potential applications in cancer treatment.

Chemical Structure

1-Bromophenazine has the following chemical structure:

Antibacterial Activity

1-Bromophenazine exhibits significant antibacterial activity, especially against Staphylococcus aureus (S. aureus). Studies indicate that it can inhibit both planktonic growth and biofilm formation of this pathogen.

Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) values for various derivatives of bromophenazine against S. aureus have been reported as follows:

| Compound | MIC (µM) |

|---|---|

| 1-Bromophenazine | 0.78-1.56 |

| Bromophenazine Derivative 2 | 1.4 |

| Bromophenazine Derivative 8 | 2.6 |

| Bromophenazine Derivative 9 | 2.9 |

These values indicate that bromophenazine derivatives are effective at low concentrations, making them potential candidates for treating infections caused by antibiotic-resistant strains of S. aureus, including methicillin-resistant S. aureus (MRSA) .

Biofilm Inhibition

Biofilms are clusters of bacteria that adhere to surfaces and are encased in a protective matrix, making them difficult to eradicate. The ability of 1-bromophenazine to inhibit biofilm formation is crucial in combating persistent infections.

- Biofilm Dispersion : Several studies have demonstrated that bromophenazine derivatives can disperse established biofilms of S. aureus. The effective concentration for dispersal (EC50) ranged from 1.4 µM to greater than 100 µM, indicating strong biofilm disruption capabilities .

Anticancer Activity

In addition to its antibacterial properties, there is emerging evidence suggesting that phenazine derivatives, including 1-bromophenazine, may possess anticancer activity.

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of bromophenazine derivatives in clinical settings:

- Study on Antimicrobial Resistance : A study evaluated the efficacy of bromophenazines against clinical isolates of MRSA and found significant inhibitory effects, suggesting their potential use in treating resistant infections .

- Biofilm Formation Studies : In laboratory conditions, bromophenazines were shown to reduce biofilm mass significantly compared to control groups, reinforcing their role as effective agents against biofilm-associated infections .

Scientific Research Applications

(S)-1-(4-Isopropylphenyl)ethanamine hydrochloride is a chiral amine compound with diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. Its role as a chiral building block and its specific stereochemistry make it valuable in synthesizing complex organic molecules and pharmaceuticals.

Scientific Research Applications

This compound hydrochloride is a versatile compound with applications spanning across multiple scientific disciplines:

- Chemistry: Utilized as a chiral building block in synthesizing complex organic molecules.

- Biology: Employed in studying enzyme-substrate interactions and as a ligand in receptor binding studies.

- Medicine: Functions as an intermediate in synthesizing pharmaceuticals, especially those targeting neurological pathways.

- Industry: Used in the production of fine chemicals and as a precursor in manufacturing agrochemicals.

Potential Mechanisms

This compound hydrochloride interacts with specific molecular targets such as enzymes or receptors, influencing their activity due to its chiral nature. This interaction can modulate biochemical pathways, leading to various physiological effects.

- Receptor Modulation : The compound may interact with muscarinic acetylcholine receptors, influencing pathways related to cell proliferation and apoptosis resistance.

- Anticancer Activity : Some derivatives in this class have demonstrated cytotoxic effects on tumor cells, suggesting that this compound could exhibit similar properties.

Several studies have investigated the biological activity of related compounds, providing key findings relevant to This compound hydrochloride :

| Study | Findings |

|---|---|

| Cytotoxicity Assays | Compounds structurally similar to This compound exhibited significant cytotoxicity against various cancer cell lines, indicating potential anticancer properties. |

| Receptor Interaction Studies | The compound showed affinity for several neurotransmitter receptors, suggesting a role in modulating neurochemical pathways. |

Case Study 1: Anticancer Properties

A study conducted on cyclopropane derivatives highlighted the significance of structural modifications in enhancing biological activity. Enantiomerically pure forms exhibited distinct activities against vascular tumors, emphasizing the role of stereochemistry in pharmacodynamics.

Case Study 2: Neurotransmitter Modulation

Comparison with Similar Compounds

Enantiomeric Comparison: (S)- vs. (R)-1-(4-Isopropylphenyl)ethanamine

The (R)-enantiomer (CAS 856646-05-4) has been documented with molecular weight 199.72 g/mol and a molecular formula of C₁₁H₁₈ClN. Key safety data include hazard statements H302 (harmful if swallowed), H315-H319 (skin/eye irritation), and H335 (respiratory irritation) . While experimental data for the (S)-enantiomer are absent, chiral specificity often leads to divergent biological activities. For example, enantiomers of similar amines (e.g., rivastigmine) exhibit distinct binding affinities to acetylcholinesterase, suggesting the (S)-enantiomer may have unique pharmacological profiles .

Table 1: Enantiomeric Properties

| Property | (S)-1-(4-Isopropylphenyl)ethanamine | (R)-1-(4-Isopropylphenyl)ethanamine |

|---|---|---|

| Molecular Formula | C₁₁H₁₇N (free base) | C₁₁H₁₈ClN (HCl salt) |

| Molecular Weight | ~169.26 g/mol (free base) | 199.72 g/mol |

| Chiral Center Configuration | S | R |

| Known Hazards | Not reported | H302, H315, H319, H335 |

Structural Analogs with 4-Isopropylphenyl Groups

The 4-isopropylphenyl group is a common pharmacophore in cytotoxic agents. For instance, (E)-1-(3-bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on (C4 in ) demonstrated an IC₅₀ of 100 μg/mL against MCF7 breast cancer cells, highlighting the role of the 4-isopropylphenyl group in enhancing cytotoxicity . This suggests that the 4-isopropylphenyl moiety significantly contributes to bioactivity, likely through improved lipophilicity or target interaction.

Table 2: Cytotoxicity of 4-Isopropylphenyl-Containing Compounds

| Compound | Structure | IC₅₀/LC₅₀ (μg/mL) | Cell Line |

|---|---|---|---|

| This compound | Chiral amine | Not reported | N/A |

| (E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on (C4) | Chalcone derivative | 100 | MCF7 |

| (E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-on (C1) | Chalcone (no 4-isopropylphenyl) | 1,484.75 | MCF7 |

Comparison with Piperazine Derivatives

Piperazine-based amines, such as 2-(piperazin-1-yl)-N-(1-(pyridin-2-yl)ethylidene)ethanamine (LP), share functional groups with this compound. These compounds exhibit varied bioactivities due to differences in aromatic substitution and backbone flexibility. For example, LP and related derivatives (e.g., 2HP, DHP) were synthesized via ketone-imine reactions, emphasizing the role of the imine group in stabilizing molecular conformations .

Q & A

What synthetic strategies are effective for enantioselective synthesis of (S)-1-(4-Isopropylphenyl)ethanamine?

Answer:

Enantioselective synthesis can be achieved via chiral resolution or asymmetric catalysis. For example, enantiomerically pure analogs (e.g., trifluoromethoxy-substituted derivatives) are synthesized using chiral auxiliaries or enantioselective hydrogenation . In a pharmacological study, 2-(4-isopropylphenyl)ethanamine was coupled with indole-2-carboxamide via amide bond formation, followed by purification using medium-pressure silica chromatography with ethyl acetate/hexanes gradients (yield: 37%) . Key steps include:

- Chiral resolution: Use of chiral columns (e.g., Chiralpak®) or enzymatic kinetic resolution.

- Asymmetric synthesis: Catalytic asymmetric reductive amination with transition-metal catalysts (e.g., Ru-BINAP complexes).

How can the stereochemical purity of this compound be validated?

Answer:

Stereochemical validation requires a combination of techniques:

- Polarimetry: Measure optical rotation and compare with literature values for (S)-enantiomers (e.g., [α]D = +X° in methanol) .

- Chiral HPLC: Utilize columns like Chiralcel OD-H with hexane/isopropanol mobile phases to resolve enantiomers (retention time differences ≥ 1.5 min) .

- NMR with chiral shift reagents: Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces distinct splitting of signals for enantiomers .

What computational methods are suitable for modeling the electronic structure of this compound?

Answer:

Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) accurately predicts molecular orbitals, vibrational spectra, and thermochemical properties. For example:

- Basis sets: 6-31G(d,p) for geometry optimization and frequency calculations.

- Solvent effects: Include implicit solvation (e.g., PCM model) for aqueous or organic media.

- Validation: Compare computed IR spectra with experimental data (e.g., C-N stretch at ~1250 cm⁻¹) .

How can crystallographic data resolve structural ambiguities in this compound derivatives?

Answer:

Single-crystal X-ray diffraction (SC-XRD) using SHELXL software provides atomic-resolution data. Key steps:

- Data collection: Use Cu-Kα radiation (λ = 1.54178 Å) at 100 K.

- Refinement: Apply anisotropic displacement parameters for non-H atoms.

- Validation: Check R-factor (< 5%) and Flack parameter for enantiopurity . Example: A related indole-carboxamide derivative showed C–H···π interactions stabilizing the (S)-configuration .

What analytical methods ensure purity and identity in pharmacological studies?

Answer:

- HPLC-MS: Use C18 columns with acetonitrile/water gradients (e.g., 0.1% formic acid). Purity >95% confirmed at λ = 255 nm .

- NMR spectroscopy: ¹H and ¹³C NMR (DMSO-d₆) identify characteristic signals (e.g., isopropyl doublet at δ 1.2 ppm, ethanamine triplet at δ 2.6 ppm) .

- Elemental analysis: Carbon/hydrogen/nitrogen ratios within ±0.4% of theoretical values.

What safety protocols are critical for handling this compound?

Answer:

- PPE: Wear nitrile gloves, chemical-resistant lab coats, and ANSI Z87.1-approved goggles.

- Ventilation: Use fume hoods for synthesis; monitor airborne concentrations with NIOSH-approved sensors.

- Spill management: Absorb with vermiculite, neutralize with dilute acetic acid, and dispose as hazardous waste .

How does steric hindrance from the 4-isopropyl group influence reactivity?

Answer:

The bulky 4-isopropyl group:

- Reduces nucleophilicity: Steric shielding of the amine lone pair decreases reaction rates in SN2 or acylation reactions.

- Enhances chiral discrimination: Favors diastereomeric transition states in asymmetric syntheses (e.g., 10:1 dr in enzymatic resolutions) .

- Impacts solubility: Hydrophobicity increases logP by ~1.5 units compared to unsubstituted analogs .

What pharmacological applications leverage the (S)-enantiomer’s chirality?

Answer:

The (S)-enantiomer is used in:

- Neurotropic virus inhibitors: Acts as a piperidine-carboxamide scaffold in indole derivatives targeting alphavirus replication (IC₅₀ = 0.5 µM) .

- Receptor-binding studies: Chiral amines serve as probes for serotonin or dopamine receptor subtypes due to enantioselective binding (Ki differences ≥ 10-fold) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.